molecular formula C22H26N4O3 B1679677 PF-03716556 CAS No. 928774-43-0

PF-03716556

Numéro de catalogue B1679677
Numéro CAS: 928774-43-0
Poids moléculaire: 394.5 g/mol
Clé InChI: YBHKBMJREUZHOV-QGZVFWFLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-03716556 is a potent and selective P-CAB (potassium-competitive acid blocker), with pIC50 of 6.026 and 7.095 for the inhibition of porcine H+,K±ATPase activity in ion-leaky and ion-tight assay, respectively . It inhibits gastric acid secretion and displays no activity at Na+,K±ATPase . It is used for the treatment of gastroesophageal reflux disease .


Molecular Structure Analysis

The molecular structure of PF-03716556 is C22H26N4O3 . The compound is also known as [N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide] .


Chemical Reactions Analysis

PF-03716556 is a potent and selective acid pump antagonist. It has a pIC50 of about 6.026 and 7.095 for the inhibition of porcine H+,K±ATPase activity in ion-leaky and ion-tight assay, respectively . It is used for the treatment of gastroesophageal reflux disease .


Physical And Chemical Properties Analysis

PF-03716556 is a white to tan powder . It is soluble in DMSO . The compound has a molecular weight of 394.47 .

Applications De Recherche Scientifique

Acid Pump Antagonist

Specific Scientific Field

This application falls under the field of Gastroenterology , specifically in the treatment of gastroesophageal reflux disease (GERD) .

Comprehensive Summary of the Application

PF-03716556 is a potent, selective, competitive, and reversible acid pump antagonist . It’s used in the treatment of GERD, a condition where stomach acid frequently flows back into the tube connecting your mouth and stomach (esophagus) .

Methods of Application or Experimental Procedures

In vitro studies have shown that PF-03716556 inhibits H+,K±ATPase activity in a concentration-dependent manner . The compound is typically dissolved in DMSO for these studies .

Results or Outcomes

PF-03716556 has been found to be more potent than the only acid pump antagonist on the market, revaprazan . It has shown competitive and reversible inhibition of H+,K±ATPase . The pIC50 values for PF-03716556 are 6.026, 6.038, and 6.009 for porcine, canine, and human recombinant gastric H+,K±ATPase, respectively .

Propriétés

IUPAC Name

N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHKBMJREUZHOV-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648811
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-03716556

CAS RN

928774-43-0
Record name PF-03716556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928774430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-03716556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701L6668UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-03716556
Reactant of Route 2
Reactant of Route 2
PF-03716556
Reactant of Route 3
Reactant of Route 3
PF-03716556
Reactant of Route 4
PF-03716556
Reactant of Route 5
Reactant of Route 5
PF-03716556
Reactant of Route 6
Reactant of Route 6
PF-03716556

Citations

For This Compound
23
Citations
H Mori, H Tonai-Kachi, Y Ochi, Y Taniguchi… - … of Pharmacology and …, 2009 - ASPET
… We determined the selectivity profile for PF-03716556 by evaluating the effect of PF-03716556 on the specific binding of radioligands to receptors, ion channels, and enzymes. This …
Number of citations: 27 jpet.aspetjournals.org
S Tanaka, M Morita, T Yamagishi… - Journal of Medicinal …, 2022 - ACS Publications
… Although the crystal structure of PF-03716556 does not resolve water … PF-03716556 and the binding pocket, and thus hydrophobic interactions would be weakened. In PF-03716556, …
Number of citations: 5 pubs.acs.org
R Siddiqui, SK Roberts, TYY Ong… - Parasites & …, 2019 - parasitesandvectors.biomedcentral …
… 100 μM strontium chloride preserved the ability of amoeboid transformation as the survival reached 85.78%; similarly 100 μM PF-03716556 resulted in viability of 78.15%. 100 μM …
K Abe, M Ozako, M Inukai, Y Matsuyuki… - Communications …, 2023 - nature.com
… SCH28080, known as an ancestor compound of P-CABs, and its related compounds (BYK99, PF-03716556 and soraprazan) or a drug (tegoprazan) (Supplementary Fig. 1), share a …
Number of citations: 8 www.nature.com
Y Arikawa, H Nishida, O Kurasawa… - Journal of medicinal …, 2012 - ACS Publications
In our pursuit of developing a novel and potent potassium-competitive acid blocker (P-CAB), we synthesized pyrrole derivatives focusing on compounds with low log D and high ligand-…
Number of citations: 144 pubs.acs.org
S Keshipour, A Shaabani, S Shojaei, H Nosrati… - Journal of the Iranian …, 2015 - Springer
… PF-03716556 (B) is an imidazo-chromene introduced as a potent and selective acid pump antagonist for the treatment of gastroesophageal reflux disease [25]. Cassiadinine (C) is a …
Number of citations: 11 link.springer.com
GE Boeckxstaens - Expert opinion on emerging drugs, 2009 - Taylor & Francis
… Revaprazan, AZD0865 and the most recently reported PF-03716556 indeed more efficiently inhibit H+,K+-ATPase activity in vitro and block acid secretion in animal models (rats and …
Number of citations: 13 www.tandfonline.com
JM Shin, N Inatomi, K Munson, D Strugatsky… - … of Pharmacology and …, 2011 - ASPET
… -carboxamide (AZD0865), revaprazan, and N-(2-hydroxyethyl)-N,2-dimethyl-8-{[(4R)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino}imidazo[1,2-a]pyridine-6-carboxamide (PF-03716556…
Number of citations: 135 jpet.aspetjournals.org
Y Arikawa, A Hasuoka, H Nishida, K Hirase… - Bioorganic & Medicinal …, 2015 - Elsevier
On the basis of a series of novel and potent potassium-competitive acid blockers represented by 1-sulfonylpyrrole derivative 7, we prepared several five-membered heterocyclic …
Number of citations: 10 www.sciencedirect.com
C Li, M Su, Y Yan, L Zhou, L Ao, W Fang, Y Li - European Journal of …, 2017 - Elsevier
(5-(1H-indol-5-yl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine (KFP-H008),a novel and potent potassium-competitive acid blocker for the treatment of acid secretion …
Number of citations: 13 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.